2-(4-Bromophenyl)-6-methylquinoline-4-carboxylic acid
Overview
Description
The compound is a derivative of quinoline, a heterocyclic aromatic organic compound. It has a bromophenyl group, a methyl group, and a carboxylic acid group attached to the quinoline ring .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 2-(4-bromophenyl)-2-methylpropanoic acid are synthesized through selective bromination of 2-methyl-2-phenylpropanoic acid . Another similar compound, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, is synthesized through various reactions involving bromination and condensation .Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed using techniques like NMR and IR spectroscopy . For instance, the NMR spectrum of a similar compound showed peaks corresponding to aromatic hydrogens and the CH of thiazole .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 2-(4-bromomethyl)phenylpropionic acid, include a density of 1.5±0.1 g/cm3, boiling point of 344.2±22.0 °C at 760 mmHg, and a molecular weight of 243.097 Da .Scientific Research Applications
Antimicrobial Activity
This compound has been studied for its potential as an antimicrobial agent. Derivatives of 4-bromophenyl compounds have shown promising results against bacterial (Gram-positive and Gram-negative) and fungal species. The presence of the quinoline moiety can enhance these properties, making it a candidate for developing new antimicrobial drugs .
Anticancer Activity
The structural analogs of 4-bromophenyl have been evaluated for their anticancer activity, particularly against human breast adenocarcinoma cancer cell lines. The addition of the quinoline structure could potentially improve the antiproliferative properties of these compounds, offering a pathway for cancer treatment research .
Molecular Docking Studies
Molecular docking studies are essential in drug discovery. Compounds with a 4-bromophenyl group have been used in molecular modeling to study their binding modes with various receptors. This can help in understanding the interaction at the molecular level and designing more effective drugs .
Neuroprotective Research
Derivatives of 4-bromophenyl have been investigated for their neuroprotective effects. Studies on newly synthesized pyrazoline derivatives indicate potential activity on acetylcholinesterase (AchE) and malondialdehyde (MDA) levels, which are crucial in neurodegenerative diseases research .
Mechanism of Action
Target of Action
It’s known that similar compounds have been used in suzuki–miyaura cross-coupling reactions , which suggests that this compound might interact with palladium catalysts and organoboron reagents in these reactions.
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, the compound might undergo oxidative addition with palladium, forming a new Pd–C bond . This is followed by transmetalation, where an organoboron group is transferred from boron to palladium .
Biochemical Pathways
It’s worth noting that the compound might be involved in carbon–carbon bond-forming reactions, such as the suzuki–miyaura cross-coupling .
Result of Action
Similar compounds have been known to cause depolarization effects on the transmembrane potential difference of certain cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-Bromophenyl)-6-methylquinoline-4-carboxylic acid. For instance, the success of Suzuki–Miyaura cross-coupling reactions, in which this compound might be involved, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Safety and Hazards
properties
IUPAC Name |
2-(4-bromophenyl)-6-methylquinoline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO2/c1-10-2-7-15-13(8-10)14(17(20)21)9-16(19-15)11-3-5-12(18)6-4-11/h2-9H,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXDVCJNYMPINL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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